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Compound of Interest

Compound Name: 1H-Imidazole-4,5-dimethanol

Cat. No.: B184310

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Imidazole-4,5-dimethanol, a heterocyclic compound of interest in medicinal chemistry and
materials science. Due to the limited availability of public experimental data, this guide presents
a combination of predicted and comparative spectroscopic information alongside detailed,
standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve
as a valuable resource for the characterization and analysis of this and structurally related
compounds.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 1H-
Imidazole-4,5-dimethanol. These values are derived from computational models and
comparison with structurally similar imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted *H NMR Data for 1H-Imidazole-4,5-dimethanol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~75-7.7 Singlet 1H H2 (imidazole ring)
~4.6-4.8 Singlet 4H -CH20H
~5.0-6.0 Broad Singlet 2H -OH
~11.0-12.0 Broad Singlet 1H N-H (imidazole ring)

Solvent: DMSO-ds

Table 2: Predicted 33C NMR Data for 1H-Imidazole-4,5-dimethanol

Chemical Shift (6, ppm) Assignment

~135- 140 C2 (imidazole ring)
~125-130 C4/C5 (imidazole ring)
~55-60 -CH20H

Solvent: DMSO-ds

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for 1H-Imidazole-4,5-dimethanol
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (alcohol), N-H

3400 - 3200 Broad, Strong o

stretch (imidazole)
3150 - 3100 Medium C-H stretch (aromatic)
2950 - 2850 Medium C-H stretch (aliphatic)
1650 - 1550 Medium C=N stretch (imidazole ring)
1480 - 1400 Medium C=C stretch (imidazole ring)
1100 - 1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Fragmentation Data for 1H-Imidazole-4,5-dimethanol

m/z Ratio Relative Intensity Assignment

128 High [M]* (Molecular lon)
111 Medium [M - OHJ*

97 High [M - CH20H]*

81 Medium [M - 2(OH)]*

69 High [M - CH20H - COJ*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These
represent standard operating procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H and 3C NMR Spectra Acquisition:
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o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable
deuterated solvent (e.g., DMSO-ds, CDClIs, or D20) in a standard 5 mm NMR tube. The final
volume should be approximately 0.6-0.7 mL.[1]

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or
higher instrument.[1]

e 1H NMR Acquisition:
o Set the spectral width to cover a range of approximately -2 to 12 ppm.
o Acquire the spectrum using standard pulse sequences.

e 13C NMR Acquisition:

o To simplify the spectrum to single lines for each unique carbon atom, acquire proton-
decoupled spectra.

o Set the spectral width to a range of 0 to 220 ppm.[1]

o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
baseline correction. For *H NMR, calibrate the spectrum using the residual solvent peak. For
13C NMR, calibrate using the solvent signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

 Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
Record a background spectrum of the clean, empty ATR crystal.[2]

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

[2]

o Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good
contact between the sample and the crystal.[2][3]
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e Spectrum Acquisition: Collect the FTIR spectrum. The typical range for mid-IR is 4000-400
cm~L,

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

o Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol or
ethanol) and a soft tissue.[4]

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry:

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating
in a vacuum.[5]

« lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize and fragment.[5][6][7]

o Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[5]

o Detection: A detector records the abundance of each ion at a specific m/z ratio.

» Data Interpretation: The resulting mass spectrum shows the relative abundance of the
molecular ion and various fragment ions, which provides information about the molecular
weight and structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized chemical compound.
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General Workflow for Spectroscopic Characterization
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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